2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride
Overview
Description
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is a chemical compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and synthetic accessibility
Mechanism of Action
Mode of Action
- Compounds synthesized from the quinazolinone scaffold, including 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, exhibit antimicrobial effects . Specifically, this compound inhibits biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity and curtails exopolysaccharide production, both critical for biofilm stability . Molecular docking studies suggest that it may interact with the quorum sensing transcriptional regulator PqsR in P. aeruginosa .
Biochemical Analysis
Biochemical Properties
2-[(Methylamino)methyl]quinazolin-4(3H)-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in cellular metabolism, such as kinases and phosphatases . These interactions can modulate the activity of signaling pathways, leading to altered cellular responses. Additionally, this compound can bind to specific protein receptors, influencing their conformation and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . In non-cancerous cells, this compound can modulate immune responses and reduce inflammation by inhibiting pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the inhibition of enzyme activity, affecting downstream signaling pathways and cellular processes. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions contribute to its overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme pH or high temperatures . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to increased cytotoxicity and altered cellular responses. In in vivo studies, long-term administration of this compound has shown potential for cumulative effects on organ function and overall health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux, forming benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to afford quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of specific functional groups to modify the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological and chemical properties .
Scientific Research Applications
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinazolinone derivatives.
Biology: Studied for its potential antioxidant properties and metal-chelating abilities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinazolin-4(3H)-one
- 3-amino-2-methyl-quinazolin-4(3H)-one
- 2,3-disubstituted-4(3H)-quinazolinone derivatives
Uniqueness
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its methylamino group enhances its reactivity and potential for various applications compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-(methylaminomethyl)-3H-quinazolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJUNGAGOKXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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